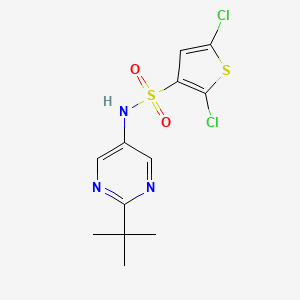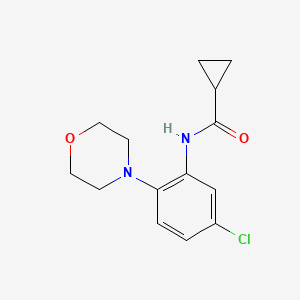
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of indole-derived cannabinoids and has been used as a research chemical in various scientific studies. The purpose of
Mecanismo De Acción
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide acts as a potent agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. Activation of the CB1 receptor by this compound leads to a cascade of signaling events that ultimately result in the modulation of neurotransmitter release. This can lead to a variety of effects on behavior and physiology, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered locomotor activity, increased heart rate and blood pressure, decreased body temperature, and altered pain perception. This compound has also been shown to produce rewarding effects in animal studies, indicating its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the effects of cannabinoid receptor activation with high precision. However, one limitation of this compound is its potential for abuse, which can complicate interpretation of behavioral and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including this compound, for the treatment of pain, anxiety, and other medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased selectivity for the CB1 receptor and decreased potential for abuse. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of aluminum chloride as a catalyst. The resulting product is then treated with hydrazine to form the pyrazole ring. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide has been used in various scientific studies as a tool to investigate the endocannabinoid system. It has been shown to bind to the CB1 receptor with high affinity and acts as a potent agonist. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-14(9-10-16-18)15(19)17-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8-10H,2-3,5,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUGFNXXUPGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)

![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
